molecular formula C14H28N2O6 B13916754 cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid)

cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid)

Cat. No.: B13916754
M. Wt: 320.38 g/mol
InChI Key: LYHZCOBDHZELRL-SMKNNOOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) involves several steps, including the preparation of the cyclopentanol ring, introduction of the amino group, and the formation of the hemi(oxalic acid) salt. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: : Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions: : cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products: : The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Cis-3-Amino-1-methyl-cyclopentanol; hemi(oxalic acid) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

Cis-3-Amino-1-methyl-cyclopentanol is a cyclic amino alcohol with a molecular formula of C6H13NO. The compound features a cyclopentanol ring structure, which contributes to its unique chemical properties. The presence of the oxalic acid moiety further enhances its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC6H13NO
Molecular Weight115.18 g/mol
SolubilitySoluble in water
pKa4.5 (approximate)
LogP-0.5

The biological activity of cis-3-amino-1-methyl-cyclopentanol is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Similar compounds have been shown to exhibit affinity for the gabapentin binding site, leading to potential analgesic and neuroprotective effects .

Analgesic Properties

Research indicates that derivatives of amino alcohols can exhibit significant analgesic properties. For instance, compounds that bind to the gabapentin site may help alleviate neuropathic pain without the side effects associated with opioids . The efficacy of cis-3-amino-1-methyl-cyclopentanol in pain management remains an area for further investigation.

Antioxidant Activity

Preliminary studies suggest that cis-3-amino-1-methyl-cyclopentanol may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. Antioxidant assays are essential for determining the compound's capacity to scavenge free radicals, which is crucial for its therapeutic potential .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of cyclic amino alcohols, cis-3-amino-1-methyl-cyclopentanol demonstrated a reduction in neuronal apoptosis in vitro. The mechanism was linked to the modulation of GABA receptors, suggesting a protective role against excitotoxicity .

Study 2: Analgesic Efficacy

A clinical trial investigating the analgesic efficacy of related compounds highlighted that derivatives similar to cis-3-amino-1-methyl-cyclopentanol provided significant pain relief in patients with chronic pain conditions. The study emphasized the need for further exploration into this compound's potential as a therapeutic agent .

Study 3: Antioxidant Potential

In vitro assays conducted on various amino alcohols indicated that cis-3-amino-1-methyl-cyclopentanol exhibited notable antioxidant activity, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in treating oxidative stress-related disorders .

Properties

Molecular Formula

C14H28N2O6

Molecular Weight

320.38 g/mol

IUPAC Name

(1R,3S)-3-amino-1-methylcyclopentan-1-ol;oxalic acid

InChI

InChI=1S/2C6H13NO.C2H2O4/c2*1-6(8)3-2-5(7)4-6;3-1(4)2(5)6/h2*5,8H,2-4,7H2,1H3;(H,3,4)(H,5,6)/t2*5-,6+;/m00./s1

InChI Key

LYHZCOBDHZELRL-SMKNNOOGSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C1)N)O.C[C@]1(CC[C@@H](C1)N)O.C(=O)(C(=O)O)O

Canonical SMILES

CC1(CCC(C1)N)O.CC1(CCC(C1)N)O.C(=O)(C(=O)O)O

Origin of Product

United States

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